2,7-Dimethyl-2,6-octadiene
Overview
Description
2,7-Dimethyl-2,6-octadiene is an organic compound with the molecular formula C10H18. It is a type of diene, which means it contains two double bonds in its carbon chain. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
Crystalline Copolymers Synthesis
Crystalline copolymers of 3-methylbutene and 2,7-dimethyl-2,6-octadiene have been synthesized using ZIEGLER-NATTA catalysts. These copolymers demonstrate sharp crystalline melting points and can be melt-spun into fibers. The chemical structure of these copolymers has been elucidated through X-ray diagrams and infrared spectra (Dipietro & Diedwardo, 1966).
Synthesis of Biologically Active Analogs
2,6-Dimethyl-2,7-octadiene derivatives have been used in the synthesis of biologically active compounds like 2,6-dimethyloctan-1-ol formate, an analog of the smaller flour beetle aggregation pheromone. This involves telomerization reactions and careful structural determination using NMR spectroscopy (Zakharkin, Guseva, & Petrovskii, 1995).
Hydroboration Studies
The hydroboration of this compound has been investigated to understand the stereochemical outcomes of the reaction. This study led to the isolation of racemic trans-2,5-diisopropylborolane, which involves complexation with various reagents (Laschober, Zorzi, & Hodgetts, 2001).
Polymerization and Copolymerization Research
2,6-Dimethyl-2,7-octadiene has been used extensively in polymerization and copolymerization processes. For instance, its copolymerization with styrene and acrylonitrile has been studied, providing insights into the composition of copolymers and their reactivity ratios (Babu & Bajaj, 1977).
Formation Mechanism in Thermal Decomposition
Research has been conducted on the formation mechanism of 2,6-dimethyl-2,6-octadienes during the thermal decomposition of linalyl β-D-glucopyranoside. This study involved analysis through GC/MS and NMR spectroscopy, revealing a new reaction mechanism (Hattori et al., 2004).
Synthesis of Pheromone Components
This compound derivatives have been synthesized for use as pheromone components in various insect species. This involves multiple step synthesis and structural confirmation through NMR and IR spectroscopy (Kad & Nohria, 1989).
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Dimethyl-2,6-octadiene can be synthesized through several methods. One common approach involves the dehydration of secondary and tertiary alcohols. For instance, the dehydration of 2,7-dimethyl-2,6-octanediol can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. These processes typically use catalysts such as sulfuric acid or phosphoric acid to facilitate the dehydration reaction. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl-2,6-octadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: It can participate in substitution reactions, where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Epoxides and alcohol
Properties
IUPAC Name |
2,7-dimethylocta-2,6-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOPUECGKNQIPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333960 | |
Record name | 2,7-Dimethyl-2,6-octadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16736-42-8 | |
Record name | 2,7-Dimethyl-2,6-octadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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